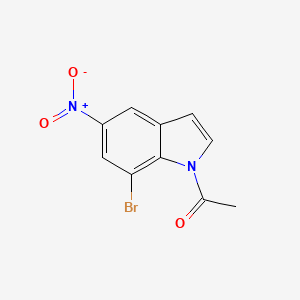

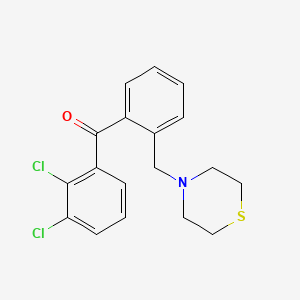

3-(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile

Overview

Description

The compound “3-(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile” appears to contain a pyrrole ring. Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene, but unlike furan and thiophene, it has a nitrogen atom in the ring .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrole ring, possibly through a Paal-Knorr synthesis or another similar method. The benzoyl and benzonitrile groups could be added through various methods of aromatic substitution .Chemical Reactions Analysis

As for the chemical reactions, pyrrole is known to be quite reactive due to the presence of a nitrogen atom in the ring. It can undergo electrophilic substitution reactions more easily than benzene .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the nature of any substituents present. For example, the presence of a benzonitrile group could increase the compound’s polarity and potentially affect its solubility in various solvents .Scientific Research Applications

Reactions with Enamines and Nitriles

Studies have shown that compounds similar to 3-(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile, such as 3-benzoylacrylonitrile, react with enamines to yield pyridine derivatives, indicating potential utility in the synthesis of complex heterocyclic compounds. Similarly, reactions with nitriles can lead to the formation of pyrrolin-5-one derivatives, further expanding the synthetic applications of this class of compounds (Akiyama et al., 1984).

Antitumor Agents

Another area of research involves the design and synthesis of potent dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), indicating potential antitumor properties. Compounds structurally related to this compound have been synthesized and evaluated for their antitumor activity, with some showing significant inhibitory effects against TS and DHFR from various sources (Gangjee et al., 2000).

Synthesis of Pyrrolo-Derivatives

Research into the reactions of β-(lithiomethyl)azines with nitriles as a route to pyrrolo-derivatives has been conducted, demonstrating the synthetic versatility of nitrile compounds in creating pyrrolo-pyridines, -quinolines, and other related structures. This showcases the potential of this compound in the synthesis of complex heterocyclic systems (Davis et al., 1992).

Platinum Group Metal Complexes

The compound has also been explored in the context of platinum group metal complexes, with research focusing on the syntheses, spectral, and structural studies of such complexes. This suggests applications in materials science and catalysis, where the unique properties of these complexes can be leveraged for various technological applications (Sairem et al., 2012).

Polymer Synthesis

Furthermore, novel polyimides derived from related dianhydride monomers have been synthesized, indicating applications in the development of new materials with desirable thermal and mechanical properties. These polyimides possess low dielectric constants, making them suitable for electronic applications (Wang et al., 2006).

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with various proteins and enzymes .

Mode of Action

It’s known that pyrrole derivatives can interact with various biological targets through different mechanisms, such as inhibiting enzyme activity or binding to specific receptors .

Biochemical Pathways

It’s known that pyrrole derivatives can influence a variety of biological processes, including oxidative stress responses and various metabolic pathways .

Result of Action

Compounds with similar structures have been found to exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

Safety and Hazards

Future Directions

Properties

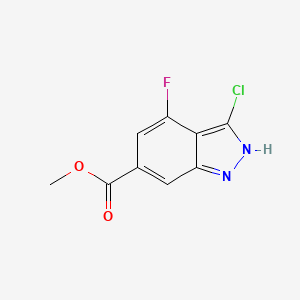

IUPAC Name |

3-[3-(2,5-dihydropyrrol-1-ylmethyl)benzoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O/c20-13-15-5-3-7-17(11-15)19(22)18-8-4-6-16(12-18)14-21-9-1-2-10-21/h1-8,11-12H,9-10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYBISGYUDOBXAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=CC=CC(=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643471 | |

| Record name | 3-{3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898789-75-8 | |

| Record name | 3-{3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1613914.png)